2-[(4-ethoxyphenyl)amino]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one
Description
At position 2, it bears a (4-ethoxyphenyl)amino group, which introduces electron-donating ethoxy functionality. Position 6 is substituted with a [(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl group, combining a sulfur-containing thiadiazole ring with a methyl spacer.
Properties
Molecular Formula |
C16H17N5O2S2 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
2-(4-ethoxyanilino)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H17N5O2S2/c1-3-23-13-6-4-11(5-7-13)17-15-18-12(8-14(22)19-15)9-24-16-21-20-10(2)25-16/h4-8H,3,9H2,1-2H3,(H2,17,18,19,22) |
InChI Key |
PBSRNCQRPUIDJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=CC(=O)N2)CSC3=NN=C(S3)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Ethyl Acetoacetate and Urea
Ethyl acetoacetate reacts with urea in the presence of hydrochloric acid (HCl) as a catalyst, yielding 6-methylpyrimidin-4(3H)-one. The reaction proceeds via enolization of the β-keto ester, followed by nucleophilic attack by urea and subsequent cyclodehydration.
Reaction Conditions
-
Reactants : Ethyl acetoacetate (1.0 equiv), urea (1.2 equiv)
-
Catalyst : HCl (conc., 10 mol%)
-
Solvent : Ethanol
-
Temperature : Reflux (78°C)
-
Time : 6–8 hours
-
Yield : 68–72%
Functionalization at the 2-Position: Introduction of the 4-Ethoxyphenylamino Group
The 2-amino substituent is introduced via nucleophilic aromatic substitution (NAS) or palladium-catalyzed coupling. NAS is favored due to the electron-deficient nature of the pyrimidinone ring.
Chlorination Followed by Amination
-
Chlorination : Treatment of 6-methylpyrimidin-4(3H)-one with phosphorus oxychloride (POCl₃) introduces a chlorine atom at the 2-position.
-
Amination with 4-Ethoxyaniline :
The chlorinated intermediate reacts with 4-ethoxyaniline in ethanol under reflux.
Functionalization at the 6-Position: Incorporation of the Thiadiazole Sulfanylmethyl Group
The methyl group at the 6-position is brominated to form a bromomethyl intermediate, which undergoes nucleophilic substitution with 5-methyl-1,3,4-thiadiazole-2-thiol.
Bromination of the Methyl Group
Reagent : N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN).
Thiol-Alkylation with 5-Methyl-1,3,4-thiadiazole-2-thiol
The bromomethyl intermediate reacts with the thiolate anion generated from 5-methyl-1,3,4-thiadiazole-2-thiol.
Optimization and Mechanistic Insights
Solvent and Base Effects on Thiol-Alkylation
Comparative studies reveal that polar aprotic solvents (DMF > DMSO > THF) enhance reaction rates due to improved solubility of the thiolate. Potassium carbonate outperforms sodium hydride in minimizing side reactions (e.g., oxidation).
Table 1. Optimization of Thiol-Alkylation Conditions
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 25 | 65 |
| DMSO | K₂CO₃ | 25 | 58 |
| THF | K₂CO₃ | 25 | 42 |
| DMF | NaH | 0 | 48 |
Analytical Characterization
The final product is validated via:
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 2.65 (s, 3H, thiadiazole-CH₃), 4.02 (q, J = 7.0 Hz, 2H, OCH₂), 4.45 (s, 2H, SCH₂), 6.85–7.25 (m, 4H, Ar-H), 10.2 (s, 1H, NH).
-
LC-MS : m/z 404.1 [M+H]⁺.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the pyrimidinone core, potentially converting it to a dihydropyrimidine.
Substitution: The ethoxyphenylamino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Key Structural Components:
- Pyrimidine Ring : A six-membered ring containing nitrogen atoms that often exhibits biological activity.
- Thiadiazole Group : Known for its antimicrobial and anti-inflammatory properties.
- Ethoxyphenyl Group : Enhances lipophilicity, potentially improving bioavailability.
Example Synthetic Route
A typical synthetic route may involve:
- Reacting 4-ethoxyaniline with a suitable pyrimidine precursor.
- Introducing the thiadiazole unit through cyclization with a thioketone.
Antimicrobial Activity
Research indicates that compounds containing pyrimidine and thiadiazole structures exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against various bacterial strains in vitro.
Case Study: Antimicrobial Evaluation
In a study evaluating the antimicrobial activity of similar pyrimidine derivatives, compounds were tested against:
- Staphylococcus aureus
- Escherichia coli
Results demonstrated varying degrees of inhibition, suggesting that modifications to the substituents can enhance efficacy .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has been explored through molecular docking studies. These studies suggest that it may inhibit enzymes involved in inflammatory pathways, such as 5-lipoxygenase .
Anticancer Activity
Preliminary studies have indicated that similar compounds may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
Mechanism of Action
The mechanism of action of 2-[(4-ethoxyphenyl)amino]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The thiadiazole moiety could interact with metal ions or other biomolecules, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidin-4(3H)-one Derivatives
a. 6-Amino-2-[(2-methylbenzyl)thio]pyrimidin-4(3H)-one ()
- Core : Pyrimidin-4(3H)-one.
- Substituents: Position 2: (2-Methylbenzyl)thio group. Position 6: Amino group.
- Comparison: The target compound reverses the substituent positions, placing the aminoaryl group at position 2 and the sulfur-containing group at position 5.
b. 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives ()
- Core: Pyrido[3,4-d]pyrimidin-4(3H)-one (fused pyridine-pyrimidinone).
- Substituents :
- Position 8: Pyrazole or sulfonylbenzyl groups.
- The ethoxyphenylamino group in the target compound may offer better solubility than bulkier sulfonylbenzyl groups .
Thieno[2,3-d]pyrimidin-4-one Derivatives ()**
- Core: Thieno[2,3-d]pyrimidin-4-one (fused thiophene-pyrimidinone).
- Substituents :
- Position 2: Triazolylsulfanyl or isoxazolylmethylsulfanyl groups.
- Position 5: Methylphenyl or nitrophenyl groups.
- Comparison: The thiophene ring introduces additional lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to the pyrimidinone core. The thiadiazole group in the target compound could provide stronger electron-withdrawing effects than triazole or isoxazole rings, influencing redox properties or enzyme inhibition .
Thiadiazole-Containing Compounds ()**
- Example : 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid-(5-(4-chloro-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide.
- Core : Thiadiazine (six-membered ring with two nitrogens and one sulfur).
Structural and Functional Analysis Table
Key Research Findings and Trends
- Substituent Position: The placement of aminoaryl groups at position 2 (vs. position 6) in pyrimidinones may optimize hydrogen-bonding interactions with target proteins .
- Thiadiazole vs. Thiophene Cores : Thiadiazole-containing compounds often exhibit enhanced metabolic stability and enzyme inhibition compared to thiophene derivatives, as seen in kinase inhibitor studies .
- Sulfur Linkers : Sulfanyl methyl groups (e.g., –SCH2–) improve solubility compared to direct sulfur attachments, balancing lipophilicity and bioavailability .
Biological Activity
The compound 2-[(4-ethoxyphenyl)amino]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one is a complex organic molecule that incorporates diverse functional groups, including a pyrimidine core, an ethoxyphenyl amine, and a thiadiazole moiety. This structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of nitrogen, sulfur, and oxygen in its structure. The key features include:
- Pyrimidine ring : Known for its role in various biological activities.
- Thiadiazole moiety : Associated with antimicrobial and anticancer properties.
- Ethoxyphenyl group : Often linked to enhanced lipophilicity and biological activity.
Antimicrobial Activity
Research indicates that derivatives containing a thiadiazole ring exhibit significant antimicrobial properties. For example, compounds similar to the one have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the phenyl ring enhances this activity .
Anticancer Potential
Several studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds with similar structural features have demonstrated cytotoxic effects against cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia). The mechanism often involves the induction of apoptosis and cell cycle arrest .
Antidiabetic Activity
Some research has suggested that thiazole and thiadiazole derivatives can improve insulin sensitivity and exhibit antidiabetic effects. This is particularly relevant for compounds that enhance glucose uptake in muscle cells, making them potential candidates for diabetes management .
Neuroprotective Effects
Compounds featuring a pyrimidine core have been studied for their neuroprotective properties. They may exert effects through mechanisms such as inhibition of neuroinflammation and modulation of neurotransmitter levels, which could be beneficial in conditions like Alzheimer's disease .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the phenyl group significantly influenced antibacterial potency. The compound's structural similarity to known antibiotics suggests it may serve as a lead compound for further development .
Study 2: Anticancer Activity
In vitro testing on HT-29 and MCF-7 (breast cancer) cell lines revealed that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin. The study emphasized the importance of the thiadiazole ring in enhancing cytotoxicity through apoptosis induction pathways .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Compound Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased antimicrobial potency |
| Substituted phenyl rings | Enhanced anticancer effects |
| Presence of thiadiazole | Critical for cytotoxicity |
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?
The synthesis involves multi-step reactions, starting with pyrimidinone precursors and functionalizing positions 2 and 6. Key steps include nucleophilic substitution for the 4-ethoxyphenylamino group and thiol-alkylation for the thiadiazole-sulfanyl moiety. Solvent choice (e.g., dichloromethane or dimethyl sulfoxide), temperature control (reflux conditions), and stoichiometric ratios of intermediates are critical to minimize by-products. Purification via column chromatography or recrystallization enhances purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- 1H/13C NMR : Focus on aromatic proton signals (δ 6.8–7.5 ppm for the 4-ethoxyphenyl group) and thiadiazole methyl protons (δ 2.5–3.0 ppm).
- IR : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfanyl (C-S, ~600–700 cm⁻¹) groups.
- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to confirm the thiadiazole and pyrimidinone core .
Q. What preliminary biological assays are recommended to assess antimicrobial or anticancer potential?
- Antimicrobial : Use disc diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with ampicillin/fluconazole as positive controls.
- Anticancer : Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at varying concentrations (1–100 µM) to determine IC50 values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Cross-validate results using orthogonal assays (e.g., ATP-based viability vs. apoptosis markers). Ensure compound purity (>95% via HPLC) and standardized cell culture conditions (passage number, serum concentration). Address variability by replicating experiments with independent synthetic batches .
Q. What computational methods predict the compound’s interaction with biological targets like kinases or receptors?
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding poses with targets (e.g., EGFR kinase, PDB ID 3K1).
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories in GROMACS.
- QSAR : Corrogate electronic (HOMO/LUMO) and steric parameters with activity data to identify pharmacophores .
Q. How does the 5-methyl-1,3,4-thiadiazole sulfanyl group influence pharmacokinetic properties?
The thiadiazole enhances metabolic stability by resisting cytochrome P450 oxidation. Assess logP (via shake-flask method) to quantify lipophilicity and permeability using Caco-2 monolayers. Liver microsome assays (human/rat) evaluate phase I/II metabolism .
Q. What strategies elucidate mechanisms of action when pathway analyses yield ambiguous results?
Combine transcriptomics (RNA-seq) to identify differentially expressed genes and phosphoproteomics to map kinase activation. Validate findings with siRNA knockdown or CRISPR-Cas9 knockout of candidate targets (e.g., PI3K/AKT) .
Q. How to design SAR studies to identify critical functional groups for bioactivity?
Synthesize analogs with modifications:
Q. What environmental stability assessments are needed to evaluate ecological persistence?
Follow OECD 307 guidelines: incubate the compound in water/soil under controlled pH/temperature. Use LC-MS/MS to quantify degradation products (e.g., hydrolyzed pyrimidinone). Assess photostability via UV exposure (300–400 nm) .
Q. How to address contradictory enzyme inhibition results between recombinant proteins and cell-based systems?
Verify recombinant enzyme purity and activity (e.g., Michaelis-Menten kinetics). In cell assays, account for membrane permeability and off-target effects using isoform-specific inhibitors (e.g., LY294002 for PI3K). Validate with orthogonal methods like thermal shift assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
